methyl[(2S)-2-phenylpropyl]amine hydrochloride
Description
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-N-methyl-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
OQHDRLTXPGYYJN-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CNC)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Phenyl-2-Propanone (P2P)
One classical and widely used method involves the reductive amination of phenyl-2-propanone (P2P) with methylamine under reducing conditions.
Step 1: Synthesis of Phenyl-2-Propanone (P2P)
- P2P is prepared via Friedel-Crafts acylation of benzene with propionyl chloride using aluminum chloride (AlCl3) as catalyst.
Step 2: Reductive Amination
- P2P is reacted with methylamine in the presence of reducing agents such as aluminum amalgam and hydrochloric acid.
- This step yields methyl[(2S)-2-phenylpropyl]amine, which is then converted to its hydrochloride salt.
Reaction summary:
This method is well-established but may require careful control of stereochemistry and purification steps.
Catalytic Hydrogenation of 2-Phenylpropionitrile
Another efficient method involves catalytic hydrogenation of 2-phenylpropionitrile in the presence of hydrochloric acid to directly yield the hydrochloride salt.
- Procedure:
- 2-Phenylpropionitrile is dissolved in ethanol with 5% palladium on activated carbon catalyst.
- Concentrated hydrochloric acid is added.
- The mixture is hydrogenated under 75–78 psi hydrogen pressure at 50–64°C for 3 hours.
- After reaction, the mixture is filtered, concentrated, and precipitated with methyl tert-butyl ether to isolate the hydrochloride salt.
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Ethanol |
| Temperature | 50–64°C |
| Pressure | 75–78 psi H2 |
| Reaction time | 3 hours |
| Yield | 76.2% |
| Product form | White powder hydrochloride salt |
- $$ ^1H $$ NMR (CDCl3, 300 MHz): δ 7.32 (m, 2H), 7.21 (m, 3H), 2.86 (m, 2H), 2.75 (m, 1H), 1.25 (d, 3H, J=6.9 Hz), 1.02 (br s, 2H).
This method offers a good yield and straightforward isolation of the product as the hydrochloride salt.
Multi-Step Organic Synthesis via Nitrile and Carbamate Intermediates
A patented method describes a four-step synthetic route with an overall yield close to 50%, which is significantly higher than previous literature yields (~15%). This process avoids the use of highly toxic cyanide reagents and uses readily available starting materials.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Substituted benzyl chloride + isobutyronitrile → 2-methyl-1-substituted phenyl-2-butyronitrile | Organic base (e.g., lithium diisopropylamide), -78°C to 0°C, solvent (THF) | Molar ratio benzyl chloride:isobutyronitrile = 1:1–3 |
| 2 | 2-methyl-1-substituted phenyl-2-butyronitrile + base → 2-methyl-1-substituted phenyl-2-butyric acid | 80–220°C, solvent | Hydrolysis step |
| 3 | 2-methyl-1-substituted phenyl-2-butyric acid + diphenylphosphoryl azide + benzyl alcohol → 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester | 40–120°C, weak base, solvent, 2 hours | Curtius rearrangement intermediate |
| 4 | Catalytic hydrogenation of carbamate ester → 2-methyl-1-substituted phenyl-2-propanamine | Room temperature, solvent (methanol, ethanol, THF, toluene) | Catalyst-assisted deprotection |
- Avoids toxic cyanide reagents.
- Raw materials are inexpensive and readily available.
- Process is simple and scalable.
- Total yield ~50%, significantly better than prior art.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-methylbenzyl chloride + isobutyronitrile + LDA | -78°C to 0°C, THF | 98% (after purification) |
| 2 | Base hydrolysis | 80–220°C | Not specified |
| 3 | Diphenylphosphoryl azide + benzyl alcohol | 40–120°C, 2 h | Not specified |
| 4 | Catalytic hydrogenation | Room temp, solvent | Not specified |
This method is versatile for various substituted phenyl groups.
Mitsunobu Reaction and Amination Route
A literature report describes a key step involving the Mitsunobu reaction of (S)-3-chloro-1-phenylpropan-1-ol with 2-iodo-3-hydroxypyridine to form an intermediate, followed by substitution of chloride with aqueous methylamine to yield the amine. The hydrochloride salt is then obtained by treatment with 2N HCl in ethyl acetate.
- This method highlights stereochemical control and functional group transformations.
- Palladium-catalyzed stannylation is used in subsequent steps for radioiodination studies but is relevant for functionalization chemistry.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of P2P | Classical, uses Friedel-Crafts and Al/HCl reduction | Not specified | Established, simple reagents | Requires stereochemical control |
| Catalytic hydrogenation of 2-phenylpropionitrile | Direct hydrogenation with Pd/C in HCl | 76.2% | Good yield, straightforward | Requires hydrogenation setup |
| Multi-step nitrile-carbamate route (patent) | Four-step, avoids toxic cyanide, uses LDA, diphenylphosphoryl azide | ~50% overall | High yield, scalable, safer | Multi-step, requires careful control |
| Mitsunobu reaction + amination | Stereoselective, functional group manipulation | Not specified | Stereochemical precision | Complex reagents, multi-step |
Detailed Research Findings and Notes
- The catalytic hydrogenation method provides a practical route to the hydrochloride salt with high purity and good yield, suitable for industrial scale.
- The patented four-step method offers a novel synthetic approach with improved overall yield and safer reagents, making it attractive for large-scale synthesis.
- Reductive amination remains a fundamental method but may require optimization for stereoselectivity and yield.
- Mitsunobu-based methods provide stereochemical control for specialized derivatives but are less common for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-2-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a chemical compound featuring a phenyl group attached to a propylamine backbone. It has a molecular weight of approximately 189.30 g/mol and the IUPAC name methyl(2R)-1-phenylpropan-2-ylamine. This compound is investigated for its potential use in medicinal chemistry and pharmacology.
Potential Applications
- Neurotransmitter Systems: this compound's biological activity may influence neurotransmitter systems and could potentially be used in treating conditions like attention deficit hyperactivity disorder and depression. It may also modulate the activity of monoamine oxidase enzymes, which are important in neurotransmitter metabolism.
- Drug Metabolism: Studies indicate that this compound may interact with neurotransmitter transporters and receptors in biological systems. It may also act as a substrate or inhibitor for cytochrome P450 enzymes involved in drug metabolism, which could affect the pharmacokinetics of other drugs administered at the same time.
- Non-Carcinogenic Properties: The compound has shown low toxicity in Ames tests and appears non-carcinogenic, suggesting it may be safe for further research.
Related Compounds
This compound shares structural similarities with other compounds, which can be compared based on their chemical structure and biological activity:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Phenylpropylamine | C9H13N | Basic amine with stimulant properties |
| N-Methyl-N-(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amines | C13H19N | Similar structure; potential psychoactive effects |
| 2-Methyl-2-phenylpropylamine | C12H17N | Related compound with different substitution patterns |
| 1-Methyl-4-phenylpyridinium | C12H12N | Quaternary ammonium compound; different reactivity |
Mechanism of Action
The mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related amines, highlighting differences in molecular features, applications, and research findings.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications | Key Properties |
|---|---|---|---|---|---|
| Methyl[(2S)-2-phenylpropyl]amine hydrochloride | C₁₁H₁₆ClN | ~198.5 | Chiral (S) center, phenyl group, branched alkyl chain | Pharmaceutical intermediates, chiral synthons | High stereochemical specificity; moderate solubility in polar solvents |
| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₇Cl₂N | 234.17 | 2-Chlorophenyl substitution, methylamine branch | Potential bioactive molecule | Increased lipophilicity due to Cl substitution; possible enhanced stability |
| Methyl(2-methylpropyl)amine hydrochloride | C₅H₁₄ClN | 123.63 | Simple branched alkyl chain, no aromatic groups | Solvent, chemical intermediate | High volatility; limited solubility in water |
| Ethylphenidate Hydrochloride (Impurity E) | C₁₄H₂₀ClNO₂ | 277.77 | Piperidine ring, ester group, ethyl substitution | Pharmaceutical impurity reference standard | Polar functional groups; hydrolytic sensitivity |
Key Observations:
- Chirality : this compound and Ethylphenidate Hydrochloride exhibit stereochemical specificity, critical for receptor binding in pharmaceuticals. In contrast, the other compounds lack defined chirality .
- Functional Groups : Ethylphenidate’s ester and piperidine groups distinguish it from the alkylamine-based structures of the other compounds, suggesting divergent reactivity and applications .
This compound
- Stereochemical Impact : The (S)-configuration may enhance binding affinity to biological targets compared to racemic mixtures, a common feature in active pharmaceutical ingredients (APIs) .
1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride
- Bioactivity Potential: The chloro-substituted aromatic ring could improve metabolic stability, making it a candidate for drug discovery.
Methyl(2-methylpropyl)amine Hydrochloride
- Industrial Use : As a simple alkylamine, it serves as a precursor for surfactants or ionic liquids. Its safety data sheet (SDS) highlights precautions for skin/eye contact due to irritancy .
Ethylphenidate Hydrochloride
- Regulatory Role : Used as a reference standard for impurity profiling in Methylphenidate HCl production, emphasizing the importance of structural analogs in quality control .
Biological Activity
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, interactions with neurotransmitter systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C10H15ClN
- Molecular Weight : Approximately 189.30 g/mol
- IUPAC Name : Methyl(2R)-1-phenylpropan-2-ylamine
This compound features a phenyl group attached to a propylamine backbone, which contributes to its unique reactivity and biological activity.
Neurotransmitter System Interaction
This compound exhibits significant interactions with neurotransmitter systems, particularly those involving catecholamines. Research indicates that it may function as a substrate or inhibitor for various neurotransmitter transporters, including:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
These interactions suggest potential applications in treating neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. The compound's ability to modulate the activity of monoamine oxidase enzymes further supports its relevance in pharmacology, as these enzymes are crucial for the metabolism of neurotransmitters .
Antibacterial Activity
Recent studies have explored the antibacterial properties of structurally similar compounds, indicating that this compound may also possess antibacterial effects. For example, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a potential for similar effects.
Safety Profile
Toxicity assessments have shown that this compound exhibits low toxicity in Ames tests and appears non-carcinogenic. This favorable safety profile positions it as a candidate for further investigation in therapeutic contexts .
Comparative Analysis with Related Compounds
The following table summarizes the key features of this compound and related compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C10H15ClN | Potential stimulant effects; interacts with DAT, NET |
| 2-Phenylpropylamine | C9H13N | Basic amine with stimulant properties |
| N-Methyl-N-(1R)-1-methyl-2-phenylethylamine | C13H19N | Similar structure; psychoactive effects |
| 1-Methyl-4-phenylpyridinium | C12H12N | Quaternary ammonium compound; different reactivity |
This comparison highlights the unique stereochemistry and potential pharmacological applications of this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neurotransmitter Release : Research has shown that structurally similar compounds can act as releasing agents at DATs and NETs, leading to increased levels of dopamine and norepinephrine in the synaptic cleft .
- Antibacterial Properties : In vitro studies on related compounds have demonstrated their effectiveness against multidrug-resistant bacteria, suggesting that modifications in structure can enhance antibacterial potency .
- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial death .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing methyl[(2S)-2-phenylpropyl]amine hydrochloride with high enantiomeric purity?
- Methodology : Utilize stereoselective synthesis techniques, such as asymmetric catalysis or chiral resolution, to ensure the (2S)-configuration. For example, employ reductive amination of (S)-2-phenylpropanal with methylamine under hydrogenation conditions, followed by hydrochloride salt formation .
- Characterization : Confirm enantiopurity via chiral HPLC or polarimetry. Validate structural integrity using - and -NMR to identify amine protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
- FTIR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm, C-N stretch at ~1030 cm) .
- Elemental Analysis : Quantify nitrogen content to verify amine incorporation (expected ~8–10% N by weight) .
- X-ray Crystallography : Resolve the stereochemistry and crystal packing of the hydrochloride salt if single crystals are obtainable .
Q. How should this compound be stored to prevent degradation?
- Storage Conditions : Store in airtight, desiccated containers at –20°C to minimize hydrolysis and oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Stability Testing : Monitor purity over time via TLC or HPLC under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can researchers investigate the functional selectivity of this compound in serotonin receptor binding?
- Experimental Design :
- Radioligand Binding Assays : Use -labeled 5-HT receptors to measure competitive inhibition (IC). Compare with enantiomers to assess stereochemical influence .
- Functional Assays : Employ calcium flux or cAMP assays in HEK293 cells expressing 5-HT receptors to evaluate agonist/antagonist activity .
- Data Analysis : Use Schild regression to determine binding affinity (K) and assess allosteric vs. orthosteric mechanisms .
Q. What strategies can resolve contradictions in adsorption data when studying this compound’s interaction with mesoporous materials?
- Hypothesis Testing : If BET surface area decreases post-adsorption (e.g., from 800 m/g to 450 m/g), attribute this to amine functionalization blocking pores. Cross-validate with TEM to visualize pore occlusion .
- Competitive Adsorption Studies : Compare CO/N selectivity ratios (e.g., 2.63 mmol/g vs. 0.5 mmol/g) to distinguish chemisorption (amine-CO carbamate formation) from physisorption .
Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?
- In Silico Approaches :
- Molecular Dynamics (MD) : Simulate diffusion across lipid bilayers to predict blood-brain barrier permeability (logBB > 0.3 suggests CNS activity) .
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolic stability .
- Validation : Correlate in silico predictions with in vitro microsomal assays (e.g., t > 60 min indicates low clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
